1H-Pyrrole-2-carboxylic acid, 5-ethyl-4-methyl-3-phenyl-, ethyl ester
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Overview
Description
1H-Pyrrole-2-carboxylic acid, 5-ethyl-4-methyl-3-phenyl-, ethyl ester is a complex organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds with a nitrogen atom in the ring. This specific compound is characterized by its ethyl ester functional group, which makes it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrole-2-carboxylic acid, 5-ethyl-4-methyl-3-phenyl-, ethyl ester typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-ethyl-4-methyl-3-phenylpyrrole-2-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrole-2-carboxylic acid, 5-ethyl-4-methyl-3-phenyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated pyrrole derivatives.
Scientific Research Applications
1H-Pyrrole-2-carboxylic acid, 5-ethyl-4-methyl-3-phenyl-, ethyl ester has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-2-carboxylic acid, 5-ethyl-4-methyl-3-phenyl-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound’s ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors. The pyrrole ring’s aromatic nature allows it to participate in π-π interactions and hydrogen bonding, influencing its biological activity.
Comparison with Similar Compounds
1H-Pyrrole-2-carboxylic acid, 3,5-dimethyl-, ethyl ester: Similar structure but with different substituents, leading to variations in reactivity and applications.
Ethyl 5-methyl-1H-pyrrole-2-carboxylate: Another pyrrole derivative with distinct properties and uses.
Uniqueness: 1H-Pyrrole-2-carboxylic acid, 5-ethyl-4-methyl-3-phenyl-, ethyl ester stands out due to its specific substituents, which confer unique chemical and biological properties. Its combination of ethyl, methyl, and phenyl groups makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
89649-45-6 |
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Molecular Formula |
C16H19NO2 |
Molecular Weight |
257.33 g/mol |
IUPAC Name |
ethyl 5-ethyl-4-methyl-3-phenyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C16H19NO2/c1-4-13-11(3)14(12-9-7-6-8-10-12)15(17-13)16(18)19-5-2/h6-10,17H,4-5H2,1-3H3 |
InChI Key |
FSIOSCTTZPKXIK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=C(N1)C(=O)OCC)C2=CC=CC=C2)C |
Origin of Product |
United States |
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